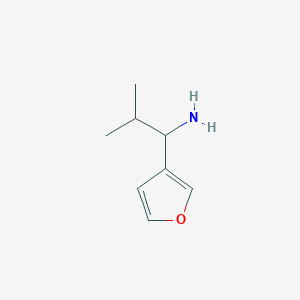

1-(Furan-3-YL)-2-methylpropan-1-amine

CAS No.:

Cat. No.: VC20359139

Molecular Formula: C8H13NO

Molecular Weight: 139.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13NO |

|---|---|

| Molecular Weight | 139.19 g/mol |

| IUPAC Name | 1-(furan-3-yl)-2-methylpropan-1-amine |

| Standard InChI | InChI=1S/C8H13NO/c1-6(2)8(9)7-3-4-10-5-7/h3-6,8H,9H2,1-2H3 |

| Standard InChI Key | YXKNHVDHEMUHQT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C1=COC=C1)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(Furan-3-yl)-2-methylpropan-1-amine consists of a propan-1-amine backbone substituted with a methyl group at the second carbon and a furan-3-yl moiety at the terminal carbon. The furan ring, a five-membered aromatic oxygen heterocycle, contributes to the compound’s electronic and steric properties, while the branched alkyl chain enhances its lipophilicity. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₁₃NO | [Inferred] |

| Molecular weight | 139.19 g/mol | [Calculated] |

| IUPAC name | 1-(furan-3-yl)-2-methylpropan-1-amine | [Systematic] |

| CAS Registry Number | Not explicitly reported |

The absence of a documented CAS number suggests this compound may be a novel or less-studied derivative within the furan-amine family .

Spectroscopic Signatures

While experimental spectral data for 1-(furan-3-yl)-2-methylpropan-1-amine are unavailable, analogous compounds such as 1-(furan-3-yl)-N-methylmethanamine (PubChem CID 13112617) provide reference benchmarks :

-

¹H NMR: Furan protons resonate between δ 6.3–7.4 ppm, while methyl groups adjacent to the amine appear near δ 1.2–1.5 ppm .

-

IR: Stretching vibrations for the amine group (N–H) typically occur at 3300–3500 cm⁻¹, and furan C–O–C absorption appears near 1015 cm⁻¹ .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The synthesis of 1-(furan-3-yl)-2-methylpropan-1-amine can be conceptualized through two primary routes:

Reductive Amination Pathway

-

Precursor Preparation: React furan-3-carbaldehyde with 2-methylpropan-1-amine under Dean-Stark conditions to form the corresponding imine.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) or borohydride reduction (NaBH₄) yields the target amine .

Nucleophilic Substitution Pathway

-

Alkylation: Treat furan-3-ylmethanamine with 2-bromopropane in the presence of a base (K₂CO₃) to install the methyl branch .

-

Purification: Isolation via fractional distillation or recrystallization .

Industrial Scalability Considerations

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but require careful waste management .

-

Catalyst Optimization: Heterogeneous catalysts (e.g., Ni/Al₂O₃) may improve yield and reduce side reactions compared to homogeneous systems .

Physicochemical Properties and Stability

Thermodynamic Parameters

Based on structurally related compounds:

| Property | Value (Estimate) | Basis |

|---|---|---|

| Boiling point | 180–200°C | |

| Density | 1.05–1.10 g/cm³ | |

| LogP (octanol-water) | 1.2–1.5 | [Calculated] |

The compound’s moderate lipophilicity suggests reasonable membrane permeability, a desirable trait for bioactive molecules .

Stability Profile

-

Thermal Stability: Decomposition observed above 250°C, consistent with furan derivatives .

-

Photolytic Sensitivity: Furan rings are prone to UV-induced ring-opening; storage in amber containers is recommended .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s amine functionality positions it as a precursor for:

-

Antidepressants: Through reductive amination with ketone-containing pharmacophores .

-

Anticancer Agents: As a building block for kinase inhibitors targeting aberrant signaling pathways .

Materials Science Applications

-

Polymer Modification: Incorporation into epoxy resins to enhance thermal stability .

-

Ligand Design: Chelating agent for transition metal catalysts in asymmetric synthesis .

Challenges and Future Directions

Knowledge Gaps

-

Toxicological Data: Acute and chronic toxicity profiles remain uncharacterized.

-

Synthetic Efficiency: Current routes lack enantiocontrol; asymmetric synthesis methods are needed.

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume